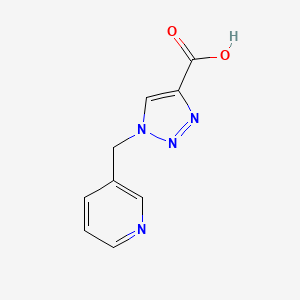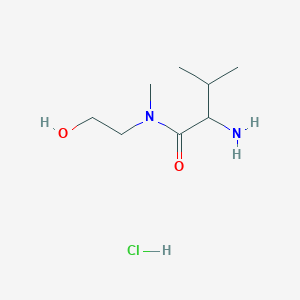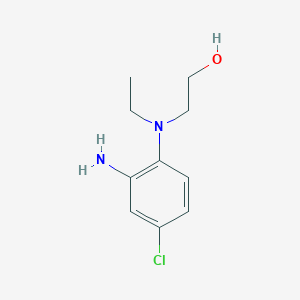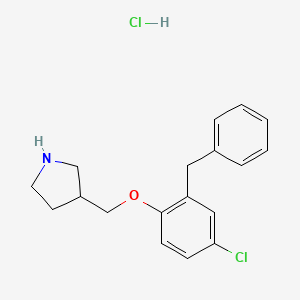
(4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride” is a chemical compound with the empirical formula C12H16N2O . It has a molecular weight of 204.27 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-Amino-benzoic acid with piperidine in the presence of BOP-Cl. The reaction is stirred for 16 hours and then filtered through a chem elut® cartridge by elution with ethyl acetate.Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring attached to a phenyl group . The SMILES string representation of the compound isNc1ccc (cc1)C (=O)N2CCCCC2 . Physical and Chemical Properties Analysis
The compound is a solid . It has a density of 1.1±0.1 g/cm3, a boiling point of 355.5±35.0 °C at 760 mmHg, and a flash point of 168.8±25.9 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound (4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride has been studied for its crystal structure. For example, Revathi et al. (2015) explored the crystal structure of a closely related compound, providing insights into the molecular arrangements and interactions such as hydrogen bonding and dihedral angles (Revathi et al., 2015).
Synthesis and Chemical Structure
Research has been conducted on the synthesis of compounds similar to this compound. Zheng Rui (2010) investigated the synthesis process and structural identification of related compounds, demonstrating the methodologies involved in creating such complex molecules (Zheng Rui, 2010).
Application in Antimicrobial Research
Compounds structurally similar to this compound have been studied for their antimicrobial properties. For instance, Mallesha and Mohana (2014) synthesized and evaluated the antimicrobial activity of derivatives, contributing to the field of antimicrobial research (Mallesha & Mohana, 2014).
Potential in Antitumor Therapy
Research into 4-aminopiperidine derivatives, which are structurally related, has shown potential in antitumor therapy. Aldobaev et al. (2021) evaluated the antitumor activity of these derivatives, indicating the relevance of such compounds in cancer treatment research (Aldobaev et al., 2021).
Nuclear Extraction Applications
Lu Wei-dong (2002) investigated the use of a compound similar to this compound in the extraction of uranium and thorium from nitric acid, showcasing its potential application in nuclear science (Lu Wei-dong, 2002).
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) under the GHS classification . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(4-aminopiperidin-1-yl)-piperidin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.ClH/c12-10-4-8-14(9-5-10)11(15)13-6-2-1-3-7-13;/h10H,1-9,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJDOYGBLHQIEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCC(CC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)

![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)
![4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374523.png)
![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)

![Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine](/img/structure/B1374531.png)
![3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374532.png)
![3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid](/img/structure/B1374533.png)
![3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374534.png)
![3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374535.png)



